molecular formula C9H10N2O B2569621 2-(But-2-yn-1-yloxy)-4-methylpyrimidine CAS No. 2201695-00-1

2-(But-2-yn-1-yloxy)-4-methylpyrimidine

Cat. No.: B2569621
CAS No.: 2201695-00-1
M. Wt: 162.192
InChI Key: GRYHBIIWJRCKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-2-yn-1-yloxy)-4-methylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The unique structure of this compound, which includes a but-2-yn-1-yloxy group attached to a pyrimidine ring, makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-(But-2-yn-1-yloxy)-4-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yloxy)-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with but-2-yn-1-ol in the presence of a suitable base and catalyst. One common method involves the use of potassium carbonate as a base and copper(I) iodide as a catalyst. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yloxy)-4-methylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(But-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

    3-(But-2-yn-1-yloxy)phenylsulfonylpropane-1-thiol: Contains a phenylsulfonyl group and a thiol group.

    tert-Butyl 4-(But-1-en-3-yn-1-yl)-3-(tert-butoxysilyl)indole-1-carboxylate: Contains an indole ring and a butoxysilyl group.

Uniqueness

2-(But-2-yn-1-yloxy)-4-methylpyrimidine is unique due to the presence of both a but-2-yn-1-yloxy group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-but-2-ynoxy-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-4-7-12-9-10-6-5-8(2)11-9/h5-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYHBIIWJRCKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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